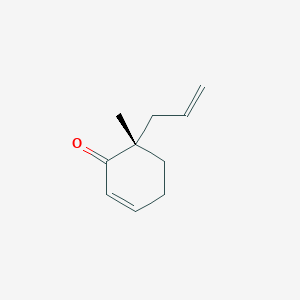
2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)- is a chemical compound with the molecular formula C10H14O It is a derivative of cyclohexenone, characterized by the presence of a methyl group and a propenyl group at the 6th position of the cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexenone as the core structure.
Functional Group Introduction: The methyl and propenyl groups are introduced at the 6th position through a series of chemical reactions, such as alkylation and addition reactions.
Chirality Induction: The (6S)-stereoisomer is obtained by using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to maximize yield and purity. These processes often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted cyclohexenone derivatives.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: The parent compound without the methyl and propenyl groups.
6-Methylcyclohexenone: A derivative with only the methyl group at the 6th position.
6-Propenylcyclohexenone: A derivative with only the propenyl group at the 6th position.
Uniqueness
2-Cyclohexen-1-one, 6-methyl-6-(2-propenyl)-, (6S)- is unique due to the presence of both the methyl and propenyl groups at the 6th position, which imparts distinct chemical and biological properties. The (6S)-stereoisomer adds another layer of specificity, making it valuable for stereoselective synthesis and research applications.
Propriétés
Numéro CAS |
812639-14-8 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(6S)-6-methyl-6-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-7-10(2)8-5-4-6-9(10)11/h3-4,6H,1,5,7-8H2,2H3/t10-/m1/s1 |
Clé InChI |
MKQCSWXZTDWVMQ-SNVBAGLBSA-N |
SMILES isomérique |
C[C@]1(CCC=CC1=O)CC=C |
SMILES canonique |
CC1(CCC=CC1=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


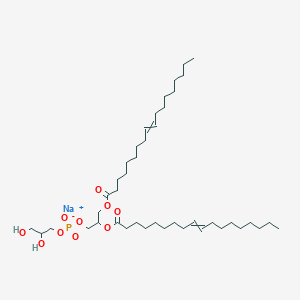
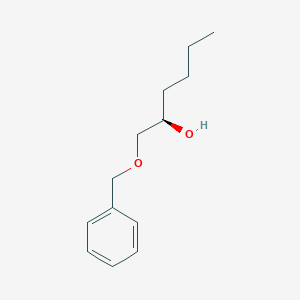
![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)
![3-[4-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B12520560.png)
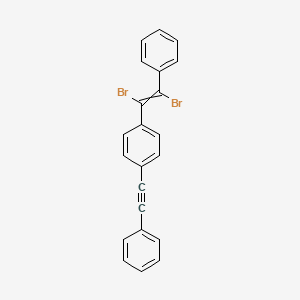
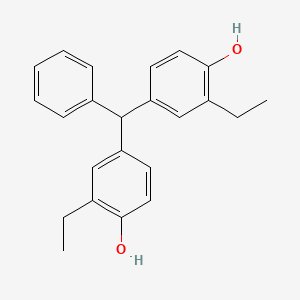
![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

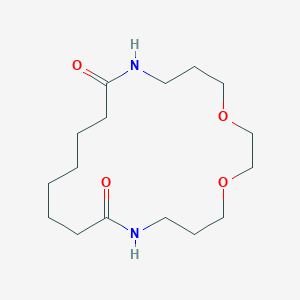
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)

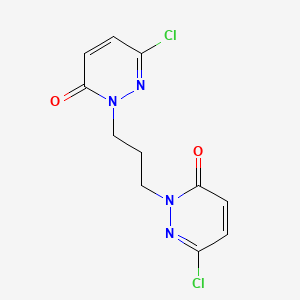
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
